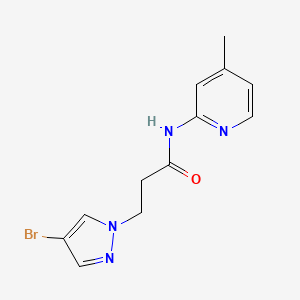
N~1~-(2-ethoxyphenyl)-N~2~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide
Vue d'ensemble
Description
N~1~-(2-ethoxyphenyl)-N~2~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as EMBS, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EMBS belongs to the class of sulfonylurea compounds, which are widely used in the treatment of diabetes mellitus. However, EMBS has been found to have a broader range of pharmacological activities, making it a promising candidate for further research.
Mécanisme D'action
The exact mechanism of action of EMBS is not fully understood. However, it has been proposed that EMBS exerts its pharmacological effects through the activation of ATP-sensitive potassium channels (KATP channels) in cells. This leads to the inhibition of voltage-gated calcium channels, resulting in a decrease in intracellular calcium levels. This, in turn, leads to the inhibition of various cellular processes, including insulin secretion, inflammation, and pain.
Biochemical and Physiological Effects:
EMBS has been found to have several biochemical and physiological effects. It has been shown to increase insulin secretion in pancreatic beta cells, leading to a decrease in blood glucose levels. EMBS has also been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory and pain-related disorders.
Avantages Et Limitations Des Expériences En Laboratoire
EMBS has several advantages as a research tool. It has a broad range of pharmacological activities, making it a versatile compound for various studies. EMBS is also relatively stable and easy to synthesize, making it readily available for research purposes. However, one limitation of EMBS is its potential toxicity, which may limit its use in certain studies.
Orientations Futures
There are several future directions for research on EMBS. One potential area of research is the development of EMBS-based drugs for the treatment of diabetes and other metabolic disorders. Another area of research is the investigation of EMBS's potential as an anti-cancer agent. Additionally, research could focus on the development of EMBS derivatives with improved pharmacological properties. Finally, further studies are needed to fully understand the mechanism of action of EMBS and its potential therapeutic applications.
Applications De Recherche Scientifique
EMBS has been found to have a wide range of pharmacological activities, including anti-inflammatory, analgesic, antipyretic, and anti-diabetic effects. Several studies have demonstrated the potential of EMBS as a therapeutic agent for the treatment of various diseases, including diabetes, cancer, and neurological disorders.
Propriétés
IUPAC Name |
2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-(2-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S/c1-3-30-23-12-8-7-11-22(23)25-24(27)18-26(17-20-15-13-19(2)14-16-20)31(28,29)21-9-5-4-6-10-21/h4-16H,3,17-18H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQRYHNKMJSUQBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN(CC2=CC=C(C=C2)C)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-1,3-benzodioxol-5-yl-2-{[5-(1,3-dimethyl-1H-pyrazol-4-yl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3483804.png)
![N-[3-(aminocarbonyl)-4-(4-fluorophenyl)-5-methyl-2-thienyl]-2-(5-methyl-2-furyl)-4-quinolinecarboxamide](/img/structure/B3483812.png)
![7-(difluoromethyl)-5-(4-methoxyphenyl)-3-[(2-methyl-1H-benzimidazol-1-yl)carbonyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B3483814.png)




![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(2,3-dimethylphenyl)-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B3483869.png)
![4-({N-benzyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B3483875.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2-chlorobenzyl)-N~2~-cyclohexylglycinamide](/img/structure/B3483883.png)


![4-{[N-[(4-methylphenyl)sulfonyl]-N-(2-phenylethyl)glycyl]amino}benzamide](/img/structure/B3483919.png)
![4-({N-(4-chlorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B3483929.png)
